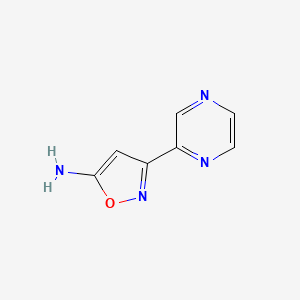

3-(Pyrazin-2-yl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-pyrazin-2-yl-1,2-oxazol-5-amine |

InChI |

InChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2 |

InChI Key |

WAPHWBJGBGGLNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=C2)N |

Origin of Product |

United States |

Computational Chemistry Studies on 3 Pyrazin 2 Yl Isoxazol 5 Amine

Electronic Structure and Aromaticity Analysis

The electronic structure of 3-(Pyrazin-2-yl)isoxazol-5-amine is characterized by the interplay between the pyrazine (B50134) and isoxazole (B147169) rings. Computational studies on related heterocyclic systems, such as pyrazine derivatives and isoxazoles, provide a framework for understanding this compound. mdpi.com The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in determining its reactivity and stability. mdpi.com

The aromaticity of the pyrazine and isoxazole rings is a key feature of the molecule's electronic structure. While pyrazine is a classic aromatic heterocycle, the aromaticity of the isoxazole ring can be influenced by its substituents. The presence of the amino group at the 5-position and the pyrazinyl group at the 3-position can modulate the electron delocalization within the isoxazole ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, and transition states, DFT can provide detailed insights into the synthetic pathways of this compound. researchgate.net

Transition State Analysis in Key Synthetic Steps

The synthesis of this compound likely involves a [3+2] cycloaddition reaction to form the isoxazole ring. researchgate.net DFT calculations can be employed to locate the transition state structures for this key step. researchgate.net The geometry and energy of the transition state determine the stereoselectivity and rate of the reaction. researchgate.net Analysis of the transition state can reveal the nature of bond formation and breaking during the cycloaddition process.

Energetic Profiles of Proposed Pathways

Table 2: Illustrative Energetic Data for a Proposed Synthetic Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the pyrazine and isoxazole rings. Conformational analysis, using methods like relaxed potential energy surface scans, can identify the most stable conformations of the molecule. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states at a given temperature. These simulations are crucial for understanding how the molecule might interact with biological targets. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For example, the calculation of nuclear magnetic resonance (NMR) chemical shifts can help in the assignment of signals in experimental spectra. mdpi.com Similarly, the prediction of infrared (IR) vibrational frequencies can assist in the identification of functional groups. ijpcbs.com

In related amino-substituted isoxazoles, computational studies have shown that the amino group can exhibit an inversion motion, leading to a splitting of rotational transitions in the microwave spectrum. nih.gov This is due to the presence of two equivalent energy minima separated by a planar transition state. nih.gov A similar phenomenon could be expected for this compound.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (pyrazine H) | δ 8.5-8.7 ppm |

| ¹H NMR (isoxazole H) | δ 6.5 ppm |

| ¹³C NMR (C=N) | δ 160 ppm |

| IR (N-H stretch) | 3300-3400 cm⁻¹ |

Despite a thorough search for scientific literature, detailed experimental spectroscopic data specifically for the compound this compound is not available in the public domain through the conducted searches. Synthesis and characterization reports that would typically contain this information could not be located.

Therefore, it is not possible to provide a detailed analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy as requested in the outline. Generating such an article would require access to proprietary data or the original research data which is not publicly accessible.

To provide a scientifically accurate article, one would need a publication detailing the synthesis of this compound, which would include its full spectroscopic characterization. Without such a source, any attempt to provide data would be speculative and would not meet the required standards of accuracy and detail.

Advanced Synthetic Applications of 3 Pyrazin 2 Yl Isoxazol 5 Amine

Role as a Versatile Heterocyclic Building Block

3-(Pyrazin-2-yl)isoxazol-5-amine serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The pyrazine (B50134) moiety, a six-membered aromatic ring with two nitrogen atoms, is a key structural feature in numerous natural and synthetic bioactive molecules. nih.gov The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is also a prevalent scaffold in medicinal chemistry, known to be present in various pharmacologically active agents. nih.govresearchgate.net The presence of an amino group on the isoxazole ring further enhances its utility, providing a reactive site for a multitude of chemical transformations.

The combination of these three components—the pyrazine ring, the isoxazole core, and the amine substituent—in a single molecule makes this compound a highly versatile intermediate. It can participate in reactions typical of each of its constituent parts. For instance, the pyrazine nitrogen atoms can act as hydrogen bond acceptors or be protonated, influencing the molecule's solubility and electronic properties. The amine group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Furthermore, the isoxazole ring itself can be involved in various transformations, such as ring-opening and rearrangement reactions, leading to the formation of new heterocyclic systems. This multi-faceted reactivity makes it a key component in the construction of compound libraries for drug discovery and materials science.

Precursor in the Synthesis of Fused Heterocyclic Systems

The strategic arrangement of reactive sites within this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These complex structures, formed by the annulation of additional rings onto the initial scaffold, are of significant interest due to their often-enhanced biological activities and unique chemical properties.

Formation of Pyrazolo[1,5-a]pyrimidines and Related Architectures

A significant application of aminopyrazole derivatives, structurally related to this compound, is in the synthesis of pyrazolo[1,5-a]pyrimidines. arkat-usa.org This class of fused heterocycles is recognized for its diverse biological activities and is considered a "purine analogue," suggesting its potential as an antimetabolite in biochemical pathways. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the reaction of an aminopyrazole with a 1,3-bielectrophilic compound. mdpi.com This cyclocondensation reaction allows for the versatile introduction of various substituents at multiple positions of the resulting fused ring system. mdpi.com

While direct synthesis of pyrazolo[1,5-a]pyrimidines from this compound is not explicitly detailed in the provided context, the analogous reactivity of aminopyrazoles strongly suggests its potential in similar transformations. The amino group of the isoxazole ring, in conjunction with a nitrogen atom from the pyrazine ring, could potentially act as the 1,3-binucleophilic system required for the cyclization reaction to form a pyrazolo[1,5-a]pyrimidine-like core. The reaction conditions, such as the choice of solvent and catalyst, can influence the chemoselectivity of these cyclizations. nih.gov

Synthesis of Pyrrole (B145914) Derivatives via Isoxazole Ring Transformation

The isoxazole ring is known to undergo transformations that lead to the formation of other heterocyclic systems, including pyrroles. This ring transformation can be a powerful tool for generating molecular diversity from a common precursor. Although the specific transformation of this compound to a pyrrole derivative is not directly described, the general principle of isoxazole-to-pyrrole rearrangement is an established synthetic strategy.

One such method involves the synthesis of 4-(2-pyrrolyl)methylene-isoxazole-5-ones through a three-component reaction catalyzed by magnetic sulfonated polysaccharides. rsc.org This reaction brings together a pyrrole aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-keto ester to construct the isoxazole-5-one core. While this is a synthesis of an isoxazole rather than a transformation, it highlights the chemical link between these two five-membered heterocycles. The potential for the isoxazole ring in this compound to be opened and reclosed to form a pyrrole ring, possibly through reductive or rearrangement pathways, remains an area for further investigation.

Development of Novel Catalytic Systems Utilizing the Amine Moiety

The amine group of this compound presents an opportunity for its use in the development of novel catalytic systems. Amines are well-known to function as organocatalysts, participating in a variety of chemical transformations. For example, 2-aminopyridine (B139424) has been shown to be an effective and low-cost organocatalyst for the three-component synthesis of isoxazol-5(4H)-ones. clockss.org This suggests that the amine functionality on the isoxazole ring of the title compound could similarly catalyze reactions.

Furthermore, the amine group can be functionalized to create more complex catalytic structures. It could serve as a ligand for metal catalysts, where the nitrogen atom coordinates to a metal center, influencing its catalytic activity and selectivity. The pyrazine nitrogen atoms could also participate in metal coordination, potentially leading to bidentate or tridentate ligands. The development of such catalytic systems derived from this compound could offer new and efficient routes for various organic transformations.

Strategic Intermediate in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules, which is crucial for the discovery of new bioactive compounds. This compound is well-suited as a strategic intermediate in DOS due to its inherent structural complexity and multiple points for diversification.

The concept of DOS often relies on the use of a central scaffold that can be elaborated in various ways to create a library of related but distinct molecules. nih.gov The title compound, with its pyrazine, isoxazole, and amine components, offers several "handles" for chemical modification. For example, the amine group can be reacted with a diverse set of electrophiles to introduce a wide range of substituents. The pyrazine ring can undergo reactions such as N-oxidation or substitution, further increasing molecular diversity. Additionally, as discussed earlier, the isoxazole ring can be transformed into other heterocyclic systems, leading to a change in the core scaffold itself. This ability to generate diverse molecular architectures from a single, readily accessible intermediate makes this compound a valuable tool in the quest for new chemical entities with novel properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Pyrazin-2-yl)isoxazol-5-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves condensation of pyrazine derivatives with isoxazole precursors under acidic or basic conditions. For example, acetyl chloride-mediated self-condensation of β-(isoxazol-5-yl) enamines has been used to synthesize structurally related triisoxazolyl benzenes, though modifications may be required for this compound . Patent literature highlights the use of stepwise coupling reactions (e.g., amidation, cyclization) with intermediates purified via column chromatography (23% EtOAc in PE) to achieve yields >85% in some steps . Optimization strategies include adjusting stoichiometry, temperature (e.g., 0°C for controlled reactivity), and catalysts like chiral phosphoric acids for stereoselectivity .

Q. How can researchers effectively characterize the purity and structure of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC/MS : Confirm molecular weight and purity (>95% recommended for biological assays).

- 1H-NMR/13C-NMR : Assign peaks using reference spectra of analogous compounds (e.g., 3-(Trifluoromethyl)isoxazol-5-amine ).

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, particularly to confirm pyrazine-isoxazole connectivity .

Q. What are common byproducts or impurities formed during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts often arise from incomplete cyclization or competing side reactions (e.g., over-acylation). For example, during amidation steps, unreacted starting materials or N-alkylated derivatives may form. Mitigation strategies include:

- TLC monitoring (PE/EtOAc = 1:1, Rf = 0.5) to track reaction progress .

- Recrystallization in ethanol or acetonitrile to remove polar impurities.

- Use of scavenger resins to trap reactive intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives of this compound be achieved?

- Methodological Answer : Chiral spirocyclic phosphoric acid catalysts (e.g., 5 mol%) enable enantioselective Friedel-Crafts reactions with electron-deficient pyrrole derivatives, achieving 80–86% enantiomeric excess (ee). Key factors include:

- Substrate design : Electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring enhance stereocontrol .

- Solvent selection : Dichloromethane or toluene improves catalyst efficiency compared to polar aprotic solvents.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like ATR kinase, leveraging the pyrazine core’s ability to occupy hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., –CF3 vs. –OCH3) with activity data from analogues (e.g., oxadiazole derivatives ).

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. How do structural modifications of this compound influence its kinase inhibition profile?

- Methodological Answer : Rational design based on VX-970/M6620 (an ATR inhibitor) demonstrates:

- Pyrazine substitution : Adding sulfonyl or methyl groups at the 4-position enhances ATP-binding pocket affinity .

- Isoxazole modifications : Replacing the 5-amine with a thiazole (e.g., 5-(5-Methylpyrazin-2-yl)thiazol-2-amine) alters selectivity toward CDK or EGFR kinases .

- Bioisosteric replacement : Substituting pyrazine with pyrimidine retains potency but improves solubility .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Re-test compounds under standardized conditions (e.g., IC50 assays in triplicate).

- Metabolic stability assays : Use liver microsomes to identify rapid degradation that may explain inconsistent in vitro/in vivo results .

- Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .

Methodological Resources

- Synthesis : Refer to protocols in Beryozkina et al. (2014) for isoxazole-enamine chemistry and European Patent applications for scalable routes .

- Characterization : SHELX programs for crystallography ; NMR data from NIST Chemistry WebBook .

- Biological Testing : Follow kinase inhibition assays as in Knegtel et al. (2019) and molecular docking frameworks from Prabhakar et al. (2024) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.